

A Comprehensive Technical Guide to the Physical Properties of 2-Naphthol-D8

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Compound of Interest

Compound Name: 2-Naphthol-D8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **2-Naphthol-D8** (CAS No. 78832-61-8), a deuterated analog of 2-Naphthol. This document is intended for professionals in research, scientific, and drug development fields who utilize stable isotope-labeled compounds for various applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in analytical chemistry.

Introduction

2-Naphthol-D8 is the deuterium-labeled form of 2-Naphthol, a metabolite of naphthalene.[1][2] In **2-Naphthol-D8**, hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based analytical methods without significantly altering its chemical properties.[3] 2-Naphthol itself is a widely used intermediate in the manufacturing of dyes, pigments, pharmaceuticals, and perfumes.[4][5] The deuterated version is particularly crucial for tracing metabolic pathways and quantifying the unlabeled compound in complex biological matrices.[6]

Core Physical and Chemical Properties

The physical properties of **2-Naphthol-D8** are summarized below. For comparative purposes, the properties of its non-deuterated counterpart, 2-Naphthol, are also included.

General and Molecular Properties

This table outlines the fundamental identifiers and molecular characteristics of **2-Naphthol-D8**.

Property	Value	Citation(s)
IUPAC Name	1,2,3,4,5,6,8-heptadeuterio-7-deuteriooxynaphthalene	[7][8]
Synonyms	2-Naphthol D8, naphthalen-2-ol-d8, beta-naphthol-d8	[7][9]
CAS Number	78832-61-8	[9][10]
Molecular Formula	C ₁₀ D ₈ O or C ₁₀ D ₇ OD	[2][7][9]
Molecular Weight	152.22 g/mol	[7][9][10]
Exact Mass	152.1077 Da	[8]
Isotopic Enrichment	≥98 atom % D	[7][9][11]
Chemical Purity	≥98%	[7][11]
Unlabeled CAS Number	135-19-3 (2-Naphthol)	[9][11]

Physicochemical Data: A Comparative Analysis

Direct experimental data for properties such as melting and boiling points of **2-Naphthol-D8** are not widely published. However, a comparison with unlabeled 2-Naphthol and the related deuterated compound, Naphthalene-D8, provides valuable context. Isotopic substitution typically has a minor effect on these physical constants.

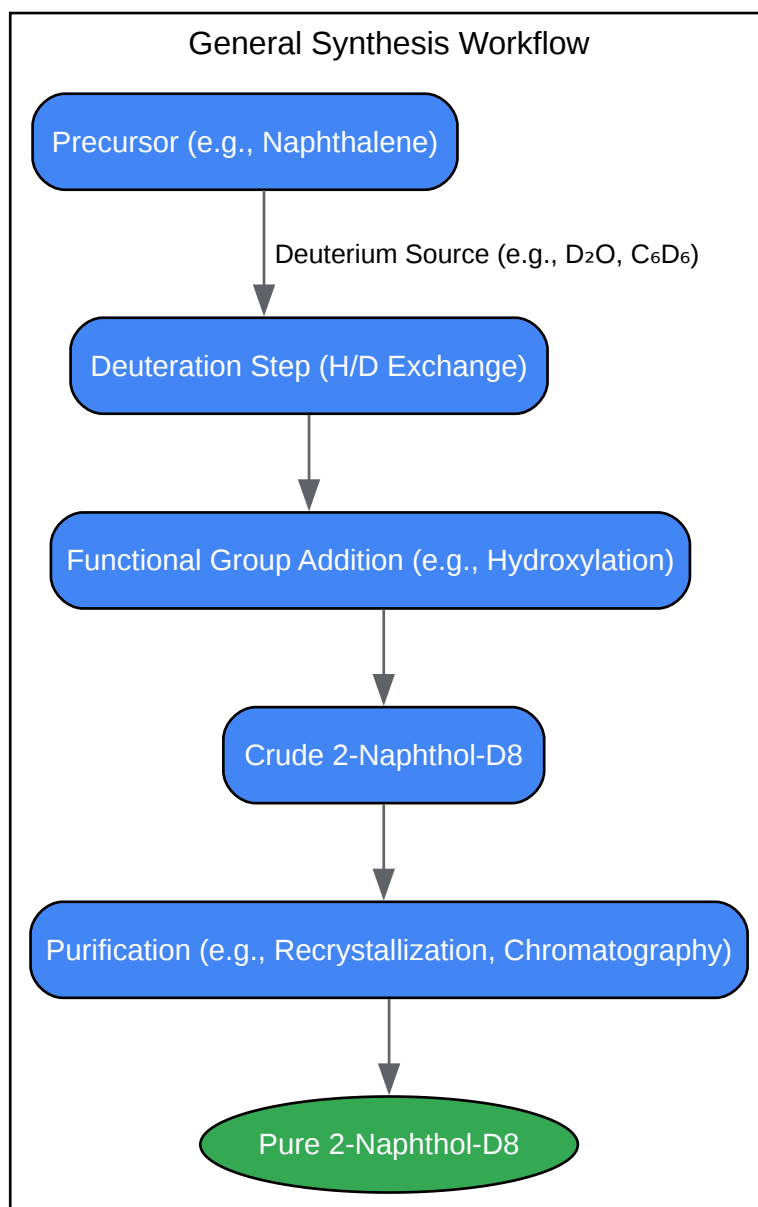
Property	2-Naphthol-D8	2-Naphthol (Unlabeled)	Naphthalene-D8 (for reference)	Citation(s)
Appearance	Dark Brown Solid, White-Tan Solid	Colorless crystalline solid	Powder	[4][5][7][12][13]
Melting Point	Data not available	121 to 123 °C	80-82 °C	[5][13]
Boiling Point	Data not available	285 °C	218 °C	[5][13]
Solubility	Slightly soluble in DMSO, Methanol	Soluble in alcohols, ethers, chloroform	Data not available	[5][7]
Storage Conditions	Store at 2-8°C or Room Temperature	Stable under recommended conditions	Room Temperature	[4][7][9][13]

Experimental Protocols

While specific experimental protocols for the determination of **2-Naphthol-D8**'s physical properties are proprietary to manufacturers, this section outlines the standard methodologies used for the characterization of such isotopically labeled compounds.

Synthesis and Purification

The synthesis of deuterated aromatic compounds can be complex. A general approach involves H/D exchange reactions on the parent molecule or a precursor.[3] For instance, the traditional production of 2-Naphthol involves the sulfonation of naphthalene followed by cleavage in molten sodium hydroxide.[5][14] A deuterated analog could potentially be synthesized using deuterated reagents in a similar pathway.



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Caption: General workflow for the synthesis of **2-Naphthol-D8**.

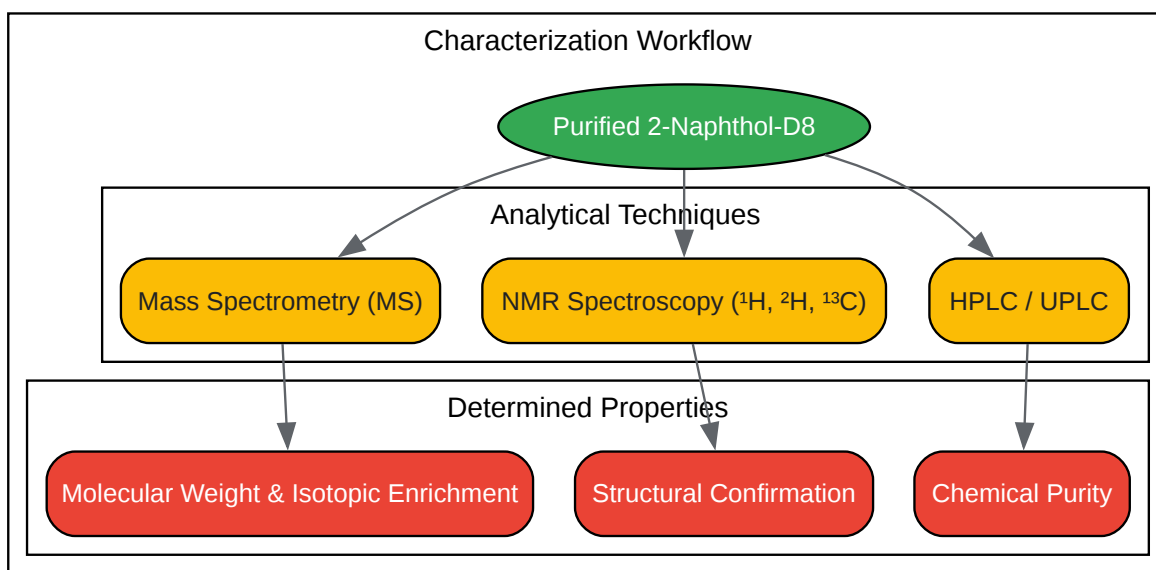
Purification Protocol:

- Recrystallization: The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, water).
- The solution is allowed to cool slowly, promoting the formation of pure crystals.

- The purified crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of **2-Naphthol-D8** are confirmed using standard analytical techniques.



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Caption: Standard workflow for the analytical characterization of **2-Naphthol-D8**.

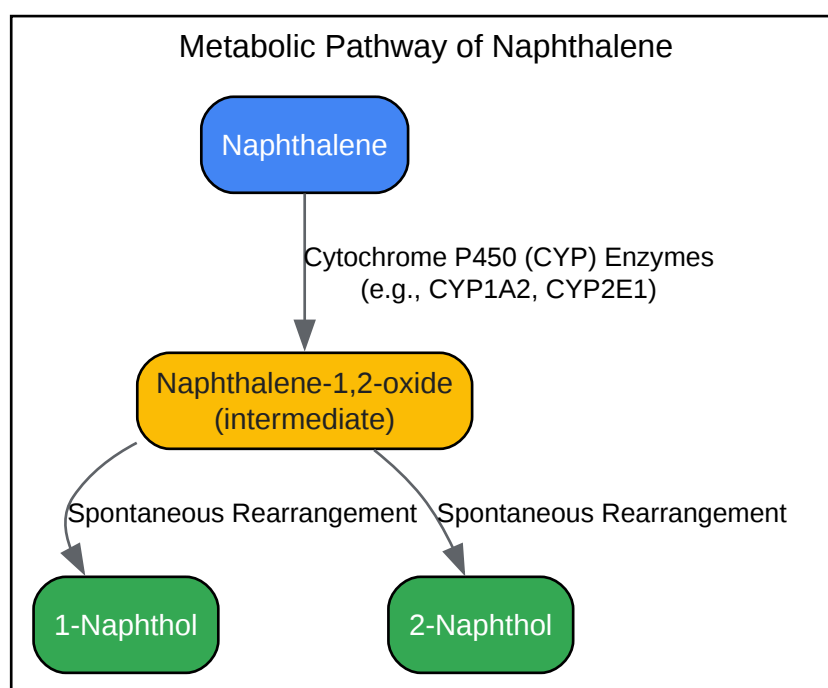
Methodologies:

- Mass Spectrometry (MS): Used to confirm the molecular weight (152.22 g/mol) and determine the level of deuterium incorporation by analyzing the mass-to-charge ratio.[15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. The absence or significant reduction of signals in the ^1H NMR spectrum, coupled with the presence of corresponding signals in the ^2H NMR spectrum, confirms deuteration.[16]

- High-Performance Liquid Chromatography (HPLC): Employed to determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.

Biological Context and Relevance

2-Naphthol is a known metabolite of naphthalene, a polycyclic aromatic hydrocarbon (PAH). The metabolic conversion is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes.[1][2] Understanding this pathway is critical in toxicology and drug metabolism studies.



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Caption: Simplified metabolic conversion of Naphthalene to Naphthols.

The use of **2-Naphthol-D8** as an internal standard allows for the precise quantification of biologically formed 2-Naphthol, helping to assess exposure to naphthalene and study the activity of CYP enzymes.[2]

Conclusion

2-Naphthol-D8 is a critical analytical tool for researchers in toxicology, pharmacology, and environmental science. Its physical properties, characterized by high isotopic enrichment and chemical purity, make it an ideal internal standard for quantitative analysis. The methodologies for its characterization are well-established, ensuring reliable and reproducible results for professionals in drug development and scientific research.

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